Cas no 67588-18-5 (Dehydro Warfarin)

Dehydro Warfarin 化学的及び物理的性質
名前と識別子
-
- Dehydro Warfarin
- 4-hydroxy-3-[(E)-3-oxo-1-phenylbut-1-enyl]chromen-2-one
- 2-hydroxy-3-[(E)-3-oxo-1-phenylbut-1-enyl]chromen-4-one
- 4-Hydroxy-3-(3-oxo-1-phenyl-1-butenyl)-2H-chromen-2-one
- AC1NZCMK
- FT-0665670
- NSC289346
- DEHYDROWARFARIN, E-ISOMER
- 2H-1-Benzopyran-2-one, 4-hydroxy-3-(3-oxo-1-phenyl-1-butenyl)-
- UNII-370456X8MG
- 2H-1-Benzopyran-2-one,4-hydroxy-3-(3- oxo-1-phenyl-1-butenyl)-
- AKOS040755400
- CHEMBL3245362
- Q27256608
- 67588-18-5
- 370456X8MG
- 4-hydroxy-3-[(E)-3-oxo-1-phenyl-but-1-enyl]chromen-2-one
- CHEMBL3245361
- NSC 289346
- Dehydrowarfarin-d5
- Dehydrowarfarin
- NSC-289346
- 2H-1-BENZOPYRAN-2-ONE, 4-HYDROXY-3-(3-OXO-1-PHENYL-1-BUTEN-1-YL)-
- CHEBI:174928
- 2H-1-BENZOPYRAN-2-ONE, 4-HYDROXY-3-(3-OXO-1-PHENYL-1-BUTEN-1-YL)-, E-ISOMER
- Dehydrowarfarin; 4-Hydroxy-3-(3-oxo-1-phenyl-1-buten-1-yl)-2H-1-benzopyran-2-one; NSC 289346;
-
- インチ: InChI=1S/C19H14O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-11,21H,1H3/b15-11+
- InChIKey: SWIPQYPHTPMNLK-RVDMUPIBSA-N
- ほほえんだ: CC(=O)C=C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
計算された属性
- せいみつぶんしりょう: 306.08922
- どういたいしつりょう: 306.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 552
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- PSA: 63.6
- LogP: 3.51930
Dehydro Warfarin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P005MNM-25mg |
2H-1-Benzopyran-2-one,4-hydroxy-3-(3- oxo-1-phenyl-1-butenyl)- |
67588-18-5 | ≥95% | 25mg |
$648.00 | 2024-04-22 | |
TRC | D230585-25mg |
Dehydro Warfarin |
67588-18-5 | 25mg |
$ 471.00 | 2023-09-08 | ||
1PlusChem | 1P005MNM-10mg |
2H-1-Benzopyran-2-one,4-hydroxy-3-(3- oxo-1-phenyl-1-butenyl)- |
67588-18-5 | ≥95% | 10mg |
$306.00 | 2024-04-22 | |
1PlusChem | 1P005MNM-1mg |
2H-1-Benzopyran-2-one,4-hydroxy-3-(3- oxo-1-phenyl-1-butenyl)- |
67588-18-5 | ≥95% | 1mg |
$72.00 | 2024-04-22 | |
TRC | D230585-10mg |
Dehydro Warfarin |
67588-18-5 | 10mg |
$198.00 | 2023-05-18 | ||
TRC | D230585-100mg |
Dehydro Warfarin |
67588-18-5 | 100mg |
$1584.00 | 2023-05-18 | ||
TRC | D230585-50mg |
Dehydro Warfarin |
67588-18-5 | 50mg |
$ 845.00 | 2023-09-08 | ||
1PlusChem | 1P005MNM-5mg |
2H-1-Benzopyran-2-one,4-hydroxy-3-(3- oxo-1-phenyl-1-butenyl)- |
67588-18-5 | ≥95% | 5mg |
$191.00 | 2024-04-22 |
Dehydro Warfarin 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
Dehydro Warfarinに関する追加情報
Dehydro Warfarin (CAS No. 67588-18-5): An Overview of Its Structure, Properties, and Applications
Dehydro Warfarin (CAS No. 67588-18-5) is a derivative of Warfarin, a well-known anticoagulant used in the treatment and prevention of thromboembolic disorders. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmaceutical research and chemical synthesis.
The chemical structure of Dehydro Warfarin is characterized by the absence of a hydrogen atom at a specific position, which alters its pharmacological properties compared to its parent compound, Warfarin. The molecular formula of Dehydro Warfarin is C19H14O4, and it has a molecular weight of approximately 306.31 g/mol. This structural modification can lead to changes in its biological activity, stability, and metabolic pathways.
In terms of physical properties, Dehydro Warfarin is a white crystalline solid with a melting point ranging from 140 to 142°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and methanol. These properties make it suitable for various analytical and preparative techniques in laboratory settings.
The pharmacological profile of Dehydro Warfarin has been the subject of extensive research. Studies have shown that it retains some anticoagulant activity but with a different mechanism of action compared to Warfarin. While Warfarin primarily inhibits vitamin K epoxide reductase (VKOR), leading to reduced synthesis of active vitamin K-dependent clotting factors, Dehydro Warfarin may have additional or alternative targets that contribute to its anticoagulant effects.
In preclinical studies, Dehydro Warfarin has demonstrated promising results in reducing the risk of thrombosis without significantly increasing the risk of bleeding complications. This makes it an attractive candidate for further development as an alternative anticoagulant therapy. However, more research is needed to fully understand its safety and efficacy profile in human subjects.
Beyond its potential as an anticoagulant, Dehydro Warfarin has also been explored for its use in other therapeutic areas. For example, recent studies have investigated its potential as an anti-inflammatory agent due to its ability to modulate certain inflammatory pathways. Additionally, there is growing interest in using Dehydro Warfarin as a tool compound in chemical biology research to study the mechanisms of vitamin K-dependent processes.
The synthesis of Dehydro Warfarin involves several steps, including the dehydrogenation of the parent compound, which can be achieved through various chemical or enzymatic methods. One common approach involves the use of oxidative reagents such as potassium permanganate or osmium tetroxide to selectively remove hydrogen atoms from specific positions on the molecule. The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product.
In terms of analytical methods, high-performance liquid chromatography (HPLC) is widely used for the detection and quantification of Dehydro Warfarin. Mass spectrometry (MS) techniques are also employed to confirm the identity and purity of the compound. These methods are crucial for ensuring the quality and consistency of samples used in research and development.
The environmental impact of Dehydro Warfarin is another area of ongoing research. While there is limited data available on its environmental fate and toxicity, preliminary studies suggest that it may have lower environmental persistence compared to some other anticoagulants. However, more comprehensive assessments are needed to fully understand its ecological impact.
In conclusion, Dehydro Warfarin (CAS No. 67588-18-5) represents an intriguing compound with potential applications in various fields, including pharmaceuticals and chemical biology. Its unique structural features and pharmacological properties make it a valuable subject for further investigation. As research continues to advance, it is likely that new insights into its mechanisms of action and potential therapeutic uses will emerge, contributing to the broader understanding of anticoagulant therapy and related areas.
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